![molecular formula C8H7N3O2S B14685570 2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol CAS No. 27655-28-3](/img/structure/B14685570.png)
2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol is a heterocyclic compound that features both a benzothiazole ring and a diazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol typically involves the reaction of 2-aminobenzothiazole with diazonium salts under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base to facilitate the formation of the diazenyl group. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol involves its interaction with various molecular targets and pathways. The diazenyl group can participate in redox reactions, while the benzothiazole ring can interact with biological macromolecules. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol.
Benzothiazole: A simpler compound with similar structural features but lacking the diazenyl group.
Thiazole: A related heterocyclic compound with diverse biological activities.
Uniqueness
This compound is unique due to the presence of both the benzothiazole ring and the diazenyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
27655-28-3 |
|---|---|
Fórmula molecular |
C8H7N3O2S |
Peso molecular |
209.23 g/mol |
Nombre IUPAC |
3-oxido-1,3-benzothiazol-3-ium-2-carbohydrazide |
InChI |
InChI=1S/C8H7N3O2S/c9-10-7(12)8-11(13)5-3-1-2-4-6(5)14-8/h1-4H,9H2,(H,10,12) |
Clave InChI |
LBLXAVRYDNMBPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)[N+](=C(S2)C(=O)NN)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
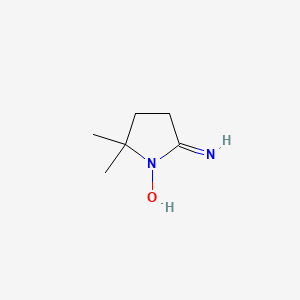
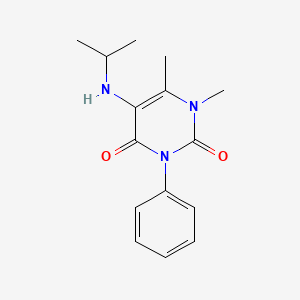


![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
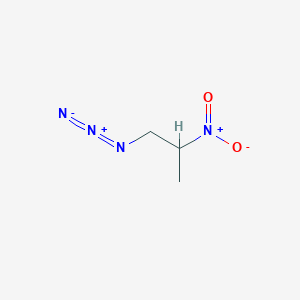
![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)
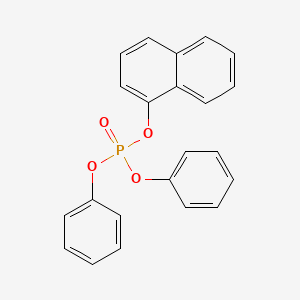
![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
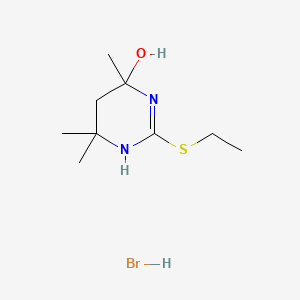
![s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14685552.png)
![(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone](/img/structure/B14685557.png)

